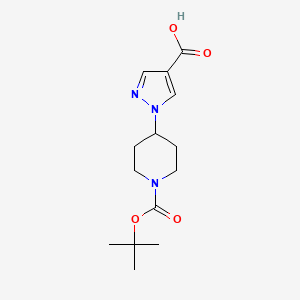

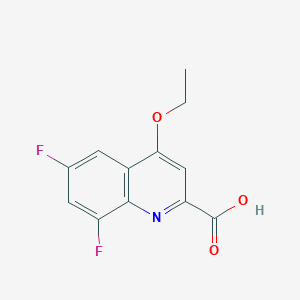

![molecular formula C7H4ClN3 B1396004 2-Chloropyrido[3,4-D]pyrimidine CAS No. 1234616-61-5](/img/structure/B1396004.png)

2-Chloropyrido[3,4-D]pyrimidine

Übersicht

Beschreibung

2-Chloropyrido[3,4-D]pyrimidine is a type of pyridopyrimidine, which is a class of compounds that have shown therapeutic interest . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs . They have been studied in the development of new therapies .

Synthesis Analysis

The synthesis of pyridopyrimidine derivatives, including 2-Chloropyrido[3,4-D]pyrimidine, involves various synthetic protocols . The review on the synthesis and therapeutic potential of pyridopyrimidines considers all these protocols .Molecular Structure Analysis

The molecular structure of 2-Chloropyrido[3,4-D]pyrimidine is based on the heterocyclic combination of pyrimidine and pyridine rings . Depending on where the nitrogen atom is located in pyridine, there can be four possible skeletons for this combination .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Chloropyrido[3,4-D]pyrimidine are part of the synthetic protocols mentioned earlier . These reactions are crucial in preparing these pyridopyrimidine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloropyrido[3,4-D]pyrimidine can be found in databases like PubChem . It provides information about the structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

- 2-Chloropyrido[3,4-d]pyrimidine has been synthesized via regioselective pallado-dehalogenation leading to highly functionalized products through SNAr and palladium-catalyzed cross-coupling reactions, offering good yields and showcasing its versatility in chemical synthesis (Tikad et al., 2009).

- A novel approach involving dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines showcases innovative synthesis strategies of various bis-functionalized pyrimidine series through regioselective cross-coupling reactions, highlighting the adaptability and potential for creating diverse chemical structures (Tikad et al., 2007).

Biomedical Applications

- Pyrido[3,4-d]pyrimidines, including structures similar to 2-Chloropyrido[3,4-d]pyrimidine, have been identified as privileged heterocyclic scaffolds providing ligands for various receptors in the body. Their similarity with nitrogen bases in DNA and RNA, coupled with their significant presence in biomedical research, underscores their potential in therapeutic and diagnostic applications (Jubete et al., 2019).

Anticancer Properties

- Novel derivatives of 2-amino pyrido[3,4-d]pyrimidine, structurally related to 2-Chloropyrido[3,4-D]pyrimidine, have shown significant promise as anticancer agents. These compounds exhibit selective activities against certain cancer cell lines, particularly in breast and renal cancers, underlining their potential in targeted cancer therapies (Wei & Malhotra, 2012).

Wirkmechanismus

Target of Action

2-Chloropyrido[3,4-D]pyrimidine is a heterocyclic compound that has shown promising potential in scientific research. It has been studied extensively for its biological activities, including as an inhibitor of protein kinases . Protein kinases are enzymes that catalyze phosphate transfer from ATP to tyrosine residues in proteins and represent important targets for antitumor drugs .

Mode of Action

This results in the inhibition of kinase activity and downstream signaling pathways .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloropyrido[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3/c8-7-10-3-5-1-2-9-4-6(5)11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXIKSZFEGISMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=NC(=NC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloropyrido[3,4-D]pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Iodo-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1395921.png)

![6-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1395933.png)

![2-Chloro-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B1395935.png)

![6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1395937.png)

![7'-chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B1395942.png)

![Imidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B1395944.png)